molecular formula C13H9ClN4S B11083617 4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide

4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B11083617
M. Wt: 288.76 g/mol
InChI Key: ROEHRIWHLLTGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-chlorobenzonitrile with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydrosulfide group can also contribute to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-(3-pyridyl)-1,3-thiazole hydrobromide
  • 3-Pyridyl N-(2-chlorophenyl)carbamate
  • 2-Pyridyl N-(4-chlorophenyl)carbamate

Uniqueness

4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific combination of functional groups and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4S/c14-10-5-1-2-6-11(10)18-12(16-17-13(18)19)9-4-3-7-15-8-9/h1-8H,(H,17,19)

InChI Key

ROEHRIWHLLTGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CN=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.